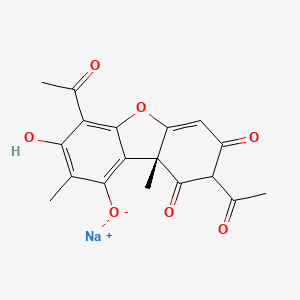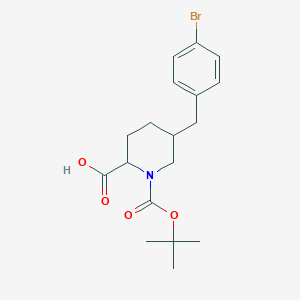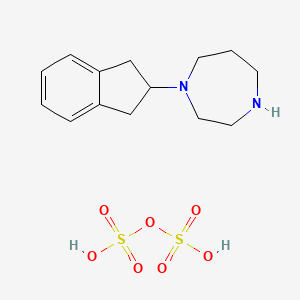
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile is an organic compound with a complex structure that includes both carboxylic acid and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with cyanide ions. For example, the reaction between a halogenoalkane and potassium cyanide (KCN) in an ethanolic solution under reflux conditions can produce the desired nitrile compound .
Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, such as aldehydes or ketones, to form hydroxynitriles. This reaction typically occurs in two steps: the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol or propionaldehyde can yield propanenitrile, which can then be further modified to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyanide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium cyanide (KCN) in ethanol under reflux conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile involves its interaction with various molecular targets and pathways. For example, the hydrolysis of the nitrile group to form a carboxylic acid involves the nucleophilic attack of water on the carbon-nitrogen triple bond, followed by protonation and subsequent formation of the carboxylic acid and ammonium ion . The reduction of the nitrile group to a primary amine involves the transfer of hydride ions from the reducing agent to the carbon-nitrogen triple bond, resulting in the formation of the primary amine .
Vergleich Mit ähnlichen Verbindungen
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can be compared with other similar compounds, such as:
Propanenitrile: A simple aliphatic nitrile with a similar structure but lacking the carboxylic acid group.
Hydroxynitriles: Compounds with both hydroxy and nitrile functional groups, similar to this compound.
Carboxylic Acids: Compounds with a carboxylic acid functional group but lacking the nitrile group.
The uniqueness of this compound lies in its combination of both carboxylic acid and nitrile functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-[3-(2-cyanoethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO3/c12-6-2-4-8-3-1-5-9(7-8)10(13)11(14)15/h1,3,5,7,10,13H,2,4H2,(H,14,15) |
InChI-Schlüssel |
LEZNOFBEBJQNDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(C(=O)O)O)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




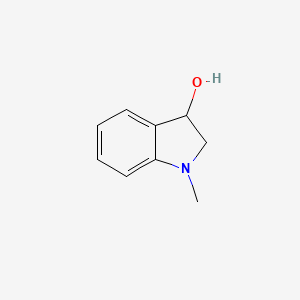
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)
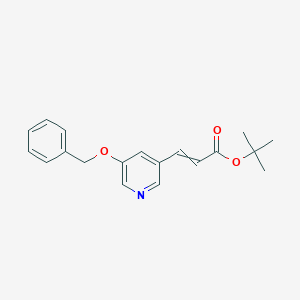
![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)

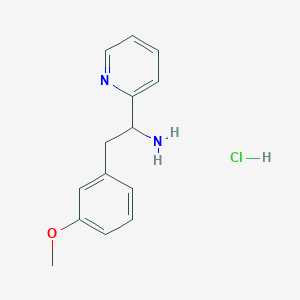
![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
